LogP Differentiation vs. Mono-fluorinated Analogs
Methyl 3,6-difluoropicolinate exhibits a higher computed LogP compared to all mono-fluorinated regioisomers, indicating a measurable increase in lipophilicity. This difference can influence membrane permeability and non-specific protein binding. Data from Chemscene's computational chemistry module shows LogP values of 1.15 for the target compound versus 1.01 for methyl 3-fluoropicolinate and methyl 6-fluoropicolinate . Methyl 5-fluoropicolinate is reported with a LogP of 1.01 .
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1464 (Chemscene) |
| Comparator Or Baseline | Methyl 3-fluoropicolinate: LogP = 1.0073; Methyl 6-fluoropicolinate: LogP = 1.0073; Methyl 5-fluoropicolinate: LogP = 1.0073 |
| Quantified Difference | ΔLogP ≈ +0.14 (a ~32% increase in partition coefficient on a linear scale) |
| Conditions | In silico prediction; identical calculation method not confirmed across all sources. |
Why This Matters
A higher LogP can be strategically leveraged in lead optimization to improve a compound's membrane permeability, but procurement decisions must consider this difference to avoid introducing an unintended pharmacokinetic liability.
